molecular formula C25H18N2O3 B397649 4-METHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

4-METHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

Cat. No.: B397649
M. Wt: 394.4g/mol
InChI Key: YDNQWUZYKCWYSF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is a complex organic compound with the molecular formula C25H18N2O3 This compound is characterized by the presence of a methoxy group, a naphtho[1,2-d][1,3]oxazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the naphtho[1,2-d][1,3]oxazole ring and subsequent coupling with the benzamide moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the naphtho[1,2-d][1,3]oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C25H18N2O3/c1-29-20-13-8-17(9-14-20)24(28)26-19-11-6-18(7-12-19)25-27-23-21-5-3-2-4-16(21)10-15-22(23)30-25/h2-15H,1H3,(H,26,28)

InChI Key

YDNQWUZYKCWYSF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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